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Compound of Interest

Compound Name: 1-Bromo-2-chlorobutane

Cat. No.: B025774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-
bromo-2-chlorobutane (C₄H₈BrCl). Due to the absence of publicly available experimental

spectra for this specific compound, this document presents predicted data based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). The information herein serves as a robust

reference for the identification and characterization of this dihalogenated alkane.

Predicted Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic characteristics of 1-
bromo-2-chlorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-bromo-2-chlorobutane, distinct signals are expected for each unique proton

and carbon environment.

Predicted ¹H NMR Data (300 MHz, CDCl₃)
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Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

CH₃-CH₂- ~1.10 Triplet (t) ~7.5 3H

CH₃-CH₂- ~1.90 Multiplet (m) - 2H

-CH(Cl)- ~4.15 Multiplet (m) - 1H

-CH₂(Br) ~3.75 Multiplet (m) - 2H

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH₃-CH₂- ~12

CH₃-CH₂- ~28

-CH(Cl)- ~65

-CH₂(Br) ~38

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The predicted IR data for 1-bromo-2-chlorobutane, a

liquid at room temperature, is presented below.

Predicted IR Absorption Data
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Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H Stretch (sp³) 2850 - 3000 Strong

C-H Bend 1375 - 1470 Medium

C-Cl Stretch 600 - 800 Strong

C-Br Stretch 500 - 600 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/

⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a

characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Predicted Mass Spectrometry Data

m/z Value Ion Comments

170/172/174

[C₄H₈⁷⁹Br³⁵Cl]⁺ /

[C₄H₈⁸¹Br³⁵Cl]⁺ &

[C₄H₈⁷⁹Br³⁷Cl]⁺ /

[C₄H₈⁸¹Br³⁷Cl]⁺

Molecular Ion (M⁺) cluster. The

M+2 peak will be the most

abundant.

135/137 [C₄H₈³⁵Cl]⁺ / [C₄H₈³⁷Cl]⁺ Loss of Br radical.

91 [C₄H₈Br]⁺
Loss of Cl radical (less

favorable).

55 [C₄H₇]⁺ Loss of both Br and Cl.

43 [C₃H₇]⁺ Alpha cleavage.

29 [C₂H₅]⁺
Fragmentation of the alkyl

chain.

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a liquid sample such

as 1-bromo-2-chlorobutane. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-2-chlorobutane in 0.6-

0.7 mL of deuterated chloroform (CDCl₃).

Transfer: Filter the solution into a 5 mm NMR tube.

Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Typically, 8 to

16 scans are sufficient.

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be

required due to the low natural abundance of ¹³C.

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak

(CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small drop of liquid 1-bromo-2-chlorobutane directly onto the

center of the ATR crystal.
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Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of

4000-400 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or

acetone) and a soft tissue.

Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation: Prepare a dilute solution of 1-bromo-2-chlorobutane (e.g., 100 ppm)

in a volatile solvent such as dichloromethane or hexane.

GC Method:

Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp at

10°C/min to 250°C).

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use helium as the carrier gas with a constant flow rate.

MS Method:

Set the ion source to electron ionization (EI) at 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 25-250 amu).

Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS system and

begin data acquisition.

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 1-
bromo-2-chlorobutane. Examine the mass spectrum of this peak to determine the

molecular ion and fragmentation pattern.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

predicted fragmentation of 1-bromo-2-chlorobutane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b025774?utm_src=pdf-body
https://www.benchchem.com/product/b025774?utm_src=pdf-body
https://www.benchchem.com/product/b025774?utm_src=pdf-body
https://www.benchchem.com/product/b025774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
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Caption: Logical workflow for molecular structure elucidation.
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Predicted MS Fragmentation of 1-bromo-2-chlorobutane

[CH₃CH₂CH(Cl)CH₂Br]⁺
 m/z 170, 172, 174

[C₄H₈Cl]⁺
 m/z 135, 137

- •Br

[C₄H₈Br]⁺
 m/z 91

- •Cl

[C₂H₃BrCl]⁺
 m/z 141, 143, 145

- •C₂H₅ (α-cleavage)

[C₄H₇]⁺
 m/z 55

- •Cl

Click to download full resolution via product page

Caption: Predicted mass spectral fragmentation pathways.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-bromo-2-chlorobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025774#spectroscopic-data-for-1-bromo-2-
chlorobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

